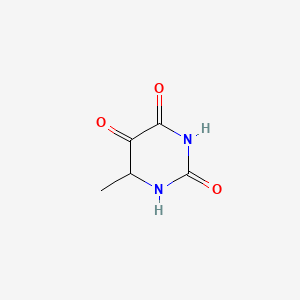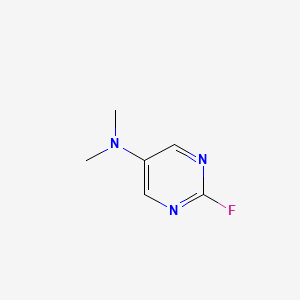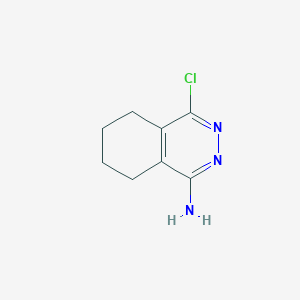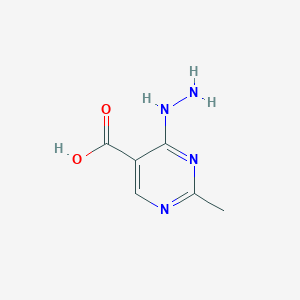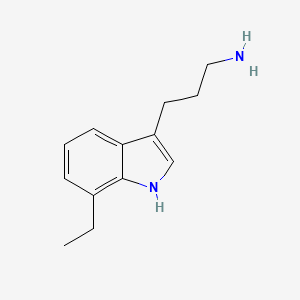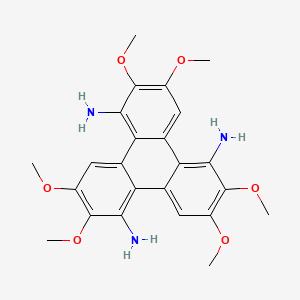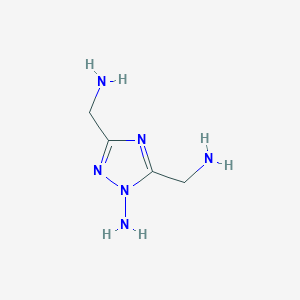
(1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of amino groups attached to the triazole ring, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with formamide or its equivalents, followed by functionalization to introduce the amino groups.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may lead to the formation of reduced triazole derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-triazoles, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a part of drug delivery systems.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine involves its interaction with specific molecular targets. The amino groups may facilitate binding to enzymes or receptors, modulating their activity. The triazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
1,2,4-Triazole: The parent compound, lacking the amino groups.
Amino-1,2,4-Triazole Derivatives: Compounds with similar structures but different substituents.
Uniqueness: (1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine is unique due to the presence of two amino groups, which can significantly alter its chemical reactivity and biological activity compared to other triazole derivatives.
Properties
Molecular Formula |
C4H10N6 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
3,5-bis(aminomethyl)-1,2,4-triazol-1-amine |
InChI |
InChI=1S/C4H10N6/c5-1-3-8-4(2-6)10(7)9-3/h1-2,5-7H2 |
InChI Key |
AZVMVJJHJYFMHT-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NN(C(=N1)CN)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)

